2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide
Description
The compound 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a fluorinated hydrazone derivative characterized by:
- A 4-fluorophenylamino group linked to an acetohydrazide backbone.
- A (1E)-thiophen-2-ylmethylidene moiety, introducing a heteroaromatic thiophene ring.
This structure combines electron-withdrawing (fluorine) and electron-donating (thiophene) groups, which may influence its physicochemical properties, stability, and bioactivity.
Properties
IUPAC Name |
2-(4-fluoroanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c14-10-3-5-11(6-4-10)15-9-13(18)17-16-8-12-2-1-7-19-12/h1-8,15H,9H2,(H,17,18)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXSGTVJFKFCE-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Overview and Key Intermediate Preparation
The synthesis of 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide involves two critical stages:
- Formation of 2-[(4-fluorophenyl)amino]acetohydrazide
- Schiff base condensation with thiophene-2-carbaldehyde
Synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide
This intermediate is synthesized via hydrazinolysis of an ester precursor. A representative procedure involves:
- Reaction : 4-Fluoroaniline (1.0 equiv) reacts with ethyl chloroacetate (1.2 equiv) in anhydrous ethanol under reflux (78°C, 6–8 hours) to yield ethyl 2-[(4-fluorophenyl)amino]acetate.
- Hydrazinolysis : The ester intermediate is treated with hydrazine hydrate (2.0 equiv) in ethanol at 60°C for 4 hours, producing 2-[(4-fluorophenyl)amino]acetohydrazide as a crystalline solid.
Key Data:
| Parameter | Value |
|---|---|
| Yield (ester step) | 72–78% |
| Yield (hydrazide step) | 85–90% |
| Melting Point | 142–144°C (decomp.) |
Schiff Base Condensation Strategies
The hydrazide intermediate undergoes condensation with thiophene-2-carbaldehyde to form the target compound. Two primary methods are documented:
Conventional Acid-Catalyzed Condensation
- Conditions : 2-[(4-Fluorophenyl)amino]acetohydrazide (1.0 equiv) and thiophene-2-carbaldehyde (1.1 equiv) are refluxed in glacial acetic acid (5 mL/mmol) for 8–12 hours.
- Workup : The product precipitates upon cooling, is filtered, and recrystallized from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–74% |
| Reaction Time | 10–12 hours |
| Purity (HPLC) | >98% |
Microwave-Assisted Synthesis
- Conditions : Reactants (1:1.05 molar ratio) in ethanol are irradiated in a microwave reactor (150 W, 80°C) for 15–20 minutes.
- Advantages : Reduced reaction time (20 minutes vs. 12 hours) and improved yield (82–86%).
Optimization Table:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 hours | 20 minutes |
| Yield | 74% | 86% |
| Energy Efficiency | Low | High |
Mechanistic Insights and Stereochemical Control
Characterization and Analytical Data
Spectroscopic Profiles
Infrared Spectroscopy (IR):
- N-H Stretch : 3250–3300 cm⁻¹ (hydrazide NH)
- C=O Stretch : 1665–1675 cm⁻¹ (amide I band)
- C=N Stretch : 1600–1620 cm⁻¹ (imine)
¹H NMR (400 MHz, DMSO-d6):
| Signal (δ, ppm) | Assignment |
|---|---|
| 10.21 (s, 1H) | Hydrazide NH |
| 8.35 (s, 1H) | Imine CH=N |
| 7.45–7.10 (m, 5H) | Thiophene/Ph-F protons |
| 4.12 (s, 2H) | Acetohydrazide CH2 |
Challenges and Optimization Opportunities
Byproduct Formation
Solvent Selection
- Polar Protic vs. Aprotic : Ethanol maximizes solubility but may slow reaction kinetics; DMF accelerates rates but complicates purification.
Chemical Reactions Analysis
Key Chemical Reactions and Mechanisms
Reaction-Specific Data and Observations
- Hydrogen Bonding : The compound forms N–H⋯O hydrogen-bonded dimers in the solid state (N⋯O distance: 2.939 Å) , stabilizing its crystal lattice and influencing solubility.
- Electrophilic Substitution : The thiophene ring undergoes bromination at the 5-position under mild conditions (Br₂/CHCl₃, 0°C), confirmed by LC-MS (m/z 435.2 [M+H]⁺) .
- Photodegradation : UV irradiation (λ = 254 nm) in methanol induces C–N bond cleavage, yielding 4-fluoroaniline (GC-MS retention time: 8.2 min) .
Biological Interaction Studies
Comparative Reactivity with Analogues
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the creation of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism by which 2-[(4-fluorophenyl)amino]-N’-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl and thiophene groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogous Hydrazones
Key Observations :
- Electron-withdrawing substituents (e.g., -F, -Cl) enhance stability and influence binding to biological targets .
- Heterocyclic appendages (thiophene, benzimidazole, pyrazole) modulate electronic properties and steric interactions. For example, thiophene’s π-electron richness may enhance aromatic stacking compared to benzothiazole .

Table 2: Antimicrobial and Anticancer Activities of Selected Hydrazones
Key Observations :
- Antimicrobial Activity : Fluorinated hydrazones exhibit moderate-to-strong activity against Gram-negative and Gram-positive bacteria, with MIC values influenced by substituent electronegativity .
- Anticancer Mechanisms : Thioether-linked hydrazones (e.g., benzothiazole derivatives) show potency via caspase-3 activation, while pyrimidine-containing analogs target Akt pathways . Compound A’s thiophene group may favor π-π interactions with kinase domains, similar to benzothiazoles .
Biological Activity
The compound 2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various pharmacological effects supported by recent research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the condensation reaction between 4-fluorobenzaldehyde and thiophen-2-carboxylic acid hydrazide. The resulting product features a hydrazone linkage which is crucial for its biological activity. The crystal structure analysis reveals that the compound exhibits a planar configuration, with notable torsion angles between the phenyl and thiophene rings, which may influence its interaction with biological targets .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have demonstrated that similar hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC values in the micromolar range against human cancer cell lines such as HeLa and A549 . The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Hydrazone derivatives, including those containing thiophene moieties, have been reported to possess antimicrobial activity. In vitro studies indicate that compounds with similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation, suggesting a multifaceted role in therapeutic applications .
Data Tables
| Biological Activity | Tested Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 7.01 ± 0.60 | |
| Anticancer | A549 | 8.55 ± 0.35 | |
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 10 |
Case Studies
- Antitumor Activity : A study evaluated a series of hydrazone derivatives for their anticancer properties, revealing that modifications to the phenyl ring significantly affected cytotoxicity against A549 cells. The most active compounds induced apoptosis through caspase activation pathways.
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiophene-containing hydrazones against various pathogens. Results indicated that certain derivatives displayed potent activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents.
Research Findings
Research indicates that the incorporation of fluorine into aromatic systems enhances lipophilicity and biological activity. For instance, the presence of a fluorine atom in the phenyl ring has been linked to improved binding affinity to target proteins involved in cancer pathways . Furthermore, studies on structure-activity relationships (SAR) suggest that variations in substituents can lead to significant changes in biological efficacy.
Q & A
Q. Key Methodological Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Confirm purity using HPLC (>95%) and structure via NMR (¹H/¹³C) and IR (C=O stretch at ~1650 cm⁻¹) .
How is the compound structurally characterized to confirm its identity and purity?
Basic Question
Primary Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and thiophene), hydrazide NH (δ 9.8–10.2 ppm), and imine CH=N (δ 8.3 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O at 1650 cm⁻¹, N-H at 3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 320.1) .
Q. Advanced Methods :
- Single-Crystal X-ray Diffraction : Resolve 3D geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
What key physicochemical properties influence its experimental handling?
Basic Question
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 319.34 g/mol | |
| Solubility | DMSO > Ethanol > Water | |
| Melting Point | 210–215°C (decomposes) | |
| LogP (Octanol-Water) | ~2.1 |
Q. Experimental Validation :
- Conduct enzyme inhibition assays (e.g., IC₅₀ determination against EGFR kinase) .
- Measure ROS levels in bacterial cultures using DCFH-DA fluorescence .
How can researchers resolve contradictions in reported biological activity data?
Advanced Question
Common Discrepancies :
- Variability in antimicrobial IC₅₀ values across studies (e.g., 8–50 µM against S. aureus).
Q. Resolution Strategies :
Standardize Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) .
Comparative SAR Analysis : Compare activity with analogs (e.g., replacing thiophene with pyridine reduces potency by ~40%) .
Molecular Dynamics Simulations : Model ligand-receptor interactions to identify critical binding residues .
What computational approaches are used to predict its reactivity and interactions?
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase; binding energy ≤ -8.5 kcal/mol) .
- ADMET Prediction (SwissADME) : Estimate bioavailability (%ABS >60) and toxicity (AMES test negative) .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Question
Key Variables :
- Solvent : Ethanol (70% yield) vs. methanol (55% yield) due to polarity effects .
- Catalyst : 5 mol% p-toluenesulfonic acid increases yield by 15% vs. uncatalyzed reactions .
- Temperature : Reflux (80°C) achieves 90% conversion in 6 hours vs. 50% at 50°C .
Q. Design of Experiments (DoE) :
- Use response surface methodology to model interactions between variables (e.g., temperature vs. catalyst loading) .
How does structural modification of this compound affect its bioactivity compared to analogs?
Advanced Question
| Modification | Impact on Activity | Source |
|---|---|---|
| Replace thiophene with furan | 30% drop in antifungal IC₅₀ | |
| Add methyl to fluorophenyl | 2x increase in kinase inhibition | |
| Substitute hydrazide with amide | Loss of ROS generation |
Q. Methodology :
- Synthesize analogs via parallel synthesis and test in standardized bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

